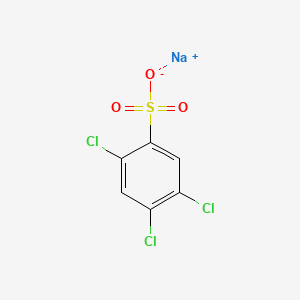
Sodium 2,4,5-trichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 2,4,5-trichlorobenzenesulfonate is an organic compound with the molecular formula C6H2Cl3O3S.Na . It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4,5-trichlorobenzenesulfonate typically involves the sulfonation of 2,4,5-trichlorobenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. This involves precise control of temperature, reaction time, and the concentration of reactants. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
化学反応の分析
Types of Reactions: Sodium 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
科学的研究の応用
Sodium 2,4,5-trichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of Sodium 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in different applications .
類似化合物との比較
- Sodium 2,4-dichlorobenzenesulfonate
- Sodium 2,5-dichlorobenzenesulfonate
- Sodium 3,4,5-trichlorobenzenesulfonate
Comparison: Sodium 2,4,5-trichlorobenzenesulfonate is unique due to the specific positions of the chlorine atoms on the benzene ring, which influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
特性
CAS番号 |
53423-65-7 |
|---|---|
分子式 |
C6H3Cl3NaO3S |
分子量 |
284.5 g/mol |
IUPAC名 |
sodium;2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C6H3Cl3O3S.Na/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12); |
InChIキー |
MCSWXWYHUNKYMH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
53423-65-7 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















